molecular formula C15H27NO3S B8821857 1-Octanamine, 4-methylbenzenesulfonate CAS No. 61165-94-4

1-Octanamine, 4-methylbenzenesulfonate

Cat. No.: B8821857
CAS No.: 61165-94-4
M. Wt: 301.4 g/mol
InChI Key: CPQFXIQHXVODIW-UHFFFAOYSA-N
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Description

1-Octanamine, 4-methylbenzenesulfonate (CAS 61165-94-4) is an organic salt formed by the protonation of 1-octanamine (a primary aliphatic amine) with 4-methylbenzenesulfonic acid. Its molecular formula is C₈H₁₉N·C₇H₈O₃S, with a molecular weight of 280.34 g/mol. This compound is industrially significant, particularly in perovskite solar cell manufacturing, where it acts as a surface-modifying agent to enhance charge transport and stability .

Key features include:

  • Structure: Comprises a linear octyl chain linked to an ammonium group, paired with a 4-methylbenzenesulfonate counterion.
  • Applications: Used in high-purity (99% assay) formulations for optoelectronic devices .

Properties

CAS No.

61165-94-4

Molecular Formula

C15H27NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;octan-1-amine

InChI

InChI=1S/C8H19N.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-9H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

CPQFXIQHXVODIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonic Acid Derivatives with Aliphatic Amines

(a) 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, 4-methylbenzenesulfonate (1:1)
  • Structure : Features a tertiary ammonium center with hydroxyethyl and methyl substituents, paired with the same sulfonate counterion.
  • No direct application data are available, but such modifications are common in surfactants and ionic liquids .
(b) Benzenesulfonic Acid, 4-(Dimethylamino)-, Octyl Ester (CAS 61165-56-8)
  • Structure: Esterified sulfonate with a dimethylamino group on the benzene ring and an octyl chain.
  • Comparison: Unlike the ionic 1-octanamine salt, this is a neutral ester. Applications include intermediates in pharmaceuticals or agrochemicals .
(c) N-Methyl-1-Octanamine (CAS 2439-54-5)
  • Structure : A neutral tertiary amine lacking the sulfonate counterion.
  • Comparison: The absence of the sulfonate group reduces polarity, leading to lower water solubility. Experimental vapor pressure data (Pvap = 136.34 kPa at 464.67 K) highlight its volatility compared to the ionic sulfonate salt, which is likely non-volatile .

Aromatic Amine Sulfonates

(a) 2-Aminoanilinium 4-Methylbenzenesulfonate
  • Structure: Combines a protonated aromatic diamine (2-aminoanilinium) with 4-methylbenzenesulfonate.
  • Crystallographic data (monoclinic, space group P21/n, a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) reveal dense packing driven by hydrogen bonds between NH₃⁺ and sulfonate groups . Such interactions are less pronounced in aliphatic salts like 1-octanamine derivatives.
(b) Benzene-1,2-Diaminium Tris(4-Methylbenzenesulfonate)
  • Structure: Contains both mono- and diprotonated diamine cations.
  • Comparison: The multiple charges enable stronger ionic interactions, increasing melting points and thermal stability compared to mono-protonated salts .
(a) (E)-2-(5-Nitro-2-Styryl-1H-Imidazol-1-yl)ethyl 4-Methylbenzenesulfonate
  • Structure : A sulfonate ester with a nitro-styryl-imidazole moiety.
  • Comparison : The ester linkage and conjugated system enable photochemical applications, diverging from the ionic nature of 1-octanamine sulfonate. Synthesized via nucleophilic substitution (4-methylbenzenesulfonyl chloride + triethylamine), this contrasts with the acid-base neutralization used for amine sulfonates .
(b) Phosphonomethylated 1-Octanamine Ammonium Salts
  • Structure : Phosphonate-modified amines with ammonium counterions.
  • Comparison : Phosphonate groups confer chelating properties, making these salts useful in water treatment or catalysis, unlike the optoelectronics-focused 1-octanamine sulfonate .

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